molecular formula C21H15FN2O5 B11049340 7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11049340
M. Wt: 394.4 g/mol
InChI Key: HVTMBIFIUFZFCC-UHFFFAOYSA-N
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Description

“7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, fluorobenzene derivatives, and pyrrolo[3,2-b]pyridine intermediates. Common synthetic routes may involve:

    Aromatic substitution reactions: to introduce the fluorophenyl group.

    Cyclization reactions: to form the pyrrolo[3,2-b]pyridine core.

    Oxidation and reduction reactions: to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Solvents: that provide the appropriate reaction environment.

    Temperature and pressure control: to ensure the stability of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

“7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-benzodioxol-5-yl)-1-phenyl-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in “7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its class.

Properties

Molecular Formula

C21H15FN2O5

Molecular Weight

394.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H15FN2O5/c22-12-2-4-13(5-3-12)24-9-15(21(26)27)19-20(24)14(8-18(25)23-19)11-1-6-16-17(7-11)29-10-28-16/h1-7,9,14H,8,10H2,(H,23,25)(H,26,27)

InChI Key

HVTMBIFIUFZFCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC=C(C=C3)F)C(=O)O)NC1=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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